Parp1-IN-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H27N7O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N,6-dimethyl-5-[4-[[(11R)-11-methyl-10-oxo-1,2,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-6-yl]methyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H27N7O2/c1-14-20(5-4-18(26-14)23(32)24-3)29-8-6-28(7-9-29)13-16-10-17-12-25-30-15(2)22(31)27-19(11-16)21(17)30/h4-5,10-12,15H,6-9,13H2,1-3H3,(H,24,32)(H,27,31)/t15-/m1/s1 |
InChI Key |
YBFXTDIFECEJSD-OAHLLOKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-34: A Comprehensive Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality. Parp1-IN-34 is a highly potent and selective inhibitor of PARP1, demonstrating significant potential as a tool for research and as a lead compound for drug development. This technical guide provides an in-depth overview of the biological activity, targets, and methodologies associated with the study of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against PARP1 and its related isoform, PARP2. This data highlights the compound's high potency and selectivity for PARP1.
| Target | IC50 (nM) | Selectivity (PARP2/PARP1) |
| PARP1 | 0.32 | ~1019-fold |
| PARP2 | 326 |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the NAD+ binding site within the catalytic domain of PARP1. This inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins, a process crucial for the recruitment of DNA repair machinery to sites of single-strand DNA breaks.
The key biological activities of this compound include:
-
Inhibition of DNA Repair: By blocking PARP1, this compound prevents the efficient repair of single-strand DNA breaks. These unrepaired lesions can stall and collapse replication forks during DNA synthesis, leading to the formation of more cytotoxic double-strand breaks (DSBs).
-
Induction of Synthetic Lethality: In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the DSBs generated by PARP1 inhibition cannot be effectively repaired, leading to genomic instability and ultimately, cell death.
-
Cell Cycle Arrest: Treatment with PARP inhibitors, including compounds with similar mechanisms to this compound, has been shown to induce G2/M cell cycle arrest. This is a consequence of the accumulation of DNA damage, which activates cell cycle checkpoints to prevent mitotic entry with compromised genomic integrity.
-
Modulation of Transcriptional Regulation: PARP1 is also known to regulate the transcription of various genes. Inhibition of PARP1 can therefore have downstream effects on gene expression profiles, contributing to its overall anti-cancer activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's biological activity.
PARP1 Enzymatic Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro potency of this compound against purified PARP1 enzyme.
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare assay buffer, recombinant human PARP1 enzyme, NAD+ (substrate), and activated DNA. Prepare a serial dilution of this compound. | Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a detergent like Triton X-100. NAD+ and activated DNA concentrations should be optimized for the specific assay format. |
| 2. Assay Reaction | In a 96- or 384-well plate, combine the assay buffer, activated DNA, PARP1 enzyme, and the serially diluted this compound or vehicle control (DMSO). | Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. |
| 3. Reaction Initiation | Initiate the enzymatic reaction by adding NAD+. | |
| 4. Incubation | Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes). | |
| 5. Detection | Stop the reaction and measure the amount of PAR produced or NAD+ consumed. Common detection methods include ELISA-based assays using anti-PAR antibodies, fluorescent detection of NAD+ consumption, or radiometric assays using 32P-NAD+. | |
| 6. Data Analysis | Plot the percentage of PARP1 activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. |
Cellular Proliferation Assay
This protocol describes a method to assess the effect of this compound on the growth of cancer cell lines.
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cancer cells (e.g., BRCA-deficient and proficient lines) in 96-well plates at an appropriate density. | Allow cells to adhere overnight. |
| 2. Compound Treatment | Treat the cells with a serial dilution of this compound or vehicle control (DMSO). | Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours). |
| 3. Viability Measurement | Measure cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay. | |
| 4. Data Analysis | Normalize the viability of treated cells to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition). |
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a preclinical animal model.
| Step | Procedure | Details |
| 1. Cell Implantation | Subcutaneously implant cancer cells (e.g., BRCA-deficient human cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice). | |
| 2. Tumor Growth | Allow tumors to grow to a palpable size (e.g., 100-200 mm³). | |
| 3. Animal Randomization | Randomize mice into treatment and control groups. | |
| 4. Compound Administration | Administer this compound or vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. | |
| 5. Tumor Monitoring | Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Monitor animal body weight and general health as indicators of toxicity. | |
| 6. Study Endpoint | Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. | |
| 7. Data Analysis | Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect. |
Conclusion
This compound is a highly selective and potent inhibitor of PARP1 with significant potential for cancer research and therapeutic development. Its ability to induce synthetic lethality in HR-deficient tumors makes it a valuable tool for investigating the intricacies of DNA repair pathways and for exploring novel anti-cancer strategies. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and similar compounds, from initial enzymatic characterization to preclinical in vivo efficacy studies. Further investigation into the specific molecular interactions and downstream signaling effects of this compound will continue to elucidate its full therapeutic potential.
The Role of PJ34 in DNA Damage Repair Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34, a potent, cell-permeable phenanthridinone derivative, has emerged as a critical tool in the study of DNA damage repair (DDR) and as a potential therapeutic agent in oncology.[1] It is a well-characterized small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These enzymes are integral to the cellular response to DNA single-strand breaks (SSBs), a frequent form of DNA damage.[1] This technical guide provides a comprehensive overview of PJ34's mechanisms of action in DNA damage repair, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: Dual Inhibition and Synthetic Lethality
PJ34's primary and most well-understood mechanism of action is the competitive inhibition of PARP-1 and PARP-2.[1] PARP enzymes, upon detecting an SSB, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process that recruits downstream DNA repair factors to facilitate the base excision repair (BER) pathway.[1] By blocking this activity, PJ34 prevents the efficient repair of SSBs.
This inhibition is the foundation of the principle of synthetic lethality . In healthy cells with proficient homologous recombination (HR), an alternative high-fidelity pathway for repairing double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair is generally not lethal.[1] However, in cancer cells with mutations in HR-essential genes like BRCA1 or BRCA2, the accumulation of unrepaired SSBs during DNA replication leads to the formation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death.[1]
Interestingly, at higher concentrations, PJ34 exhibits a distinct, PARP-independent cytotoxic mechanism that induces mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[2] This dual-action potential suggests that PJ34 may be effective in a broader range of cancer cell types, including those resistant to conventional PARP inhibitors.[2]
Quantitative Data on PJ34's Efficacy
The following tables summarize the inhibitory and cytotoxic concentrations of PJ34 across various experimental setups.
Table 1: Inhibitory Concentration (IC50) of PJ34 against PARP Enzymes
| Enzyme | IC50 (nM) | Reference |
| PARP-1 | ~20-110 | [2][3] |
| PARP-2 | ~86 | [3] |
Table 2: Cytotoxic IC50 Values of PJ34 in Various Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Incubation Time (h) | Reference |
| PANC-1 | Pancreatic Adenocarcinoma | Wild-Type | 15 - 30 | 24 - 96 | [4][5] |
| Metastatic Melanoma Lines | Malignant Melanoma | Various | 10⁻⁶ range | Not Specified | [6] |
| MEF (Brca1 mutant) | Mouse Embryonic Fibroblast | Mutant | 13.2 | 72 | [3] |
| MEF (wild-type) | Mouse Embryonic Fibroblast | Wild-Type | 19.8 | 72 | [3] |
| BMMSCs | Mouse Mesenchymal Stem Cells | Wild-Type | >10 | 24 | [7] |
| KUSA-A1 | Mouse Mesenchymal Stem Cells | Wild-Type | >10 | 24 | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathways
Caption: Mechanism of PJ34-induced synthetic lethality in BRCA mutant cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The phenanthrene derivative PJ34 exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uib.no [uib.no]
- 7. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Early studies on PJ34 cytotoxicity
An In-depth Technical Guide to Early Studies on PJ34 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
PJ34, N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] Initially developed to protect cells from death under pathological stress conditions like ischemia, early research uncovered its significant and selective cytotoxic effects against a wide array of human cancer cells while leaving normal, healthy proliferating cells largely unharmed.[1][2] This differential activity sparked considerable interest in its potential as an anticancer agent. This document provides a detailed overview of the foundational studies on PJ34's cytotoxicity, focusing on its mechanisms of action, quantitative effects on various cell lines, and the experimental protocols used for its evaluation.
Quantitative Cytotoxicity Data
The cytotoxic and inhibitory effects of PJ34 have been quantified across numerous studies, revealing a complex profile that is highly dependent on the cell type and the measured endpoint. While PJ34 is a nanomolar inhibitor of PARP1/2, its cancer-selective cytotoxicity typically occurs at micromolar concentrations, suggesting mechanisms beyond simple PARP1 inhibition.[1]
Table 1: Inhibitory Concentrations (IC50) of PJ34 for Key Molecular Targets
| Target Enzyme | IC50 Value | Context/Cell Line | Reference |
| PARP-1 | ~20 nM | Enzyme activity assay | [1] |
| PARP-2 | ~20 nM | Enzyme activity assay | [1] |
| PARP-1 | 110 ± 1.9 nM | Enzyme activity assay | [3] |
| Tankyrase-1 | ~1 µM | Enzyme activity assay | [1] |
| Tankyrase-2 | ~1 µM | Enzyme activity assay | [1] |
| Pim1 Kinase | 3.7 µM | Enzyme activity assay | [1] |
| Matrix Metalloproteinase-2 (MMP-2) | ~56 µM | Enzyme activity assay | [1] |
Table 2: Cytotoxic Effects of PJ34 on Cancer Cell Lines
| Cell Line(s) | PJ34 Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 (Doxorubicin-resistant Breast Cancer) | 10–20 µM | 48 hours | Complete eradication | [1] |
| Triple-Negative Breast, Pancreatic, Ovary, Colon, Non-Small Lung Cancers | 20–30 µM | 72–96 hours | Eradication of resistant cell types | [1] |
| Calu-6, A549, H460 (Metastatic Lung Cancer) | 30 µM | 72 hours | Eradication | [1] |
| Adult T-cell Leukemia (ATLL) | 5–50 µM | Not specified | Dose-dependent inhibition of proliferation | [4] |
| Jurkat (Leukemia) | IC50 < 10 µM | 72 hours | Dose-dependent decrease in cell survival | [5] |
| HL-60 (Leukemia) | IC50 ~10-15 µM | 72 hours | Dose-dependent decrease in cell survival | [5] |
| BxPC3, HepG2, MDA-MB-231 (Pancreatic, Liver, Breast) | Not specified | Not specified | Decreased viability (65%, 41%, 43% respectively) | [6] |
| Pancreatic Cancer Xenografts (in vivo) | Daily Injections | 14 days | 90% relative drop in cancer cells after one month | [7] |
Table 3: Cytotoxic Effects of PJ34 on Non-Cancerous Cell Lines
| Cell Line(s) | PJ34 Concentration | Treatment Duration | Observed Effect | Reference |
| Healthy Human Proliferating Cells (Epithelial, Mesenchymal, Endothelial) | 10-30 µM (Eradicates cancer cells) | Weeks | Continued proliferation, similar to untreated cells | [1] |
| Non-neoplastic Astrocytes | Not specified | Not specified | Minimal cytotoxicity | [1] |
| Mouse Mesenchymal Stem Cells (BMMSCs) | 6 µM | 24 hours (MTT) | Significant reduction in viability | [8] |
| Mouse Mesenchymal Stem Cells (KUSA-A1) | 4 µM | 24 hours (MTT) | Significant reduction in viability | [8] |
| Mouse Mesenchymal Stem Cells (BMMSCs & KUSA-A1) | 5 µM | 7 days | Significantly lower growth rates | [8] |
| Mouse Mesenchymal Stem Cells (BMMSCs & KUSA-A1) | 1 µM | 7 days | No significant difference in growth rate | [8] |
Mechanisms of Action
Early investigations revealed that PJ34's cytotoxicity in cancer cells is not primarily due to the canonical mechanism of synthetic lethality associated with PARP inhibition. Instead, it operates through a distinct pathway leading to mitotic catastrophe.[1]
-
Mitotic Catastrophe in Cancer Cells : At micromolar concentrations (10-30 µM), PJ34 induces irreparable structural anomalies in the mitotic spindle.[1] This effect is attributed to the inhibition of other enzymes highly expressed in cancer cells, such as Tankyrase-1 and Pim kinases, which are crucial for proper spindle assembly.[1] The resulting distorted spindles prevent chromosome alignment, leading to a prolonged mitotic arrest and subsequent cell death via mitotic catastrophe.[1] Remarkably, healthy proliferating cells can overcome the PJ34-induced cell-cycle arrest and continue to divide normally.[1]
-
PARP1/2-Independent G2/M Cell Cycle Arrest : Studies have shown that PJ34 causes a concentration-dependent G2/M mitotic arrest in various cell lines.[4][9] This arrest is dependent on the activation of the p21 protein but, critically, does not require PARP1 or PARP2.[9][10] The mechanism involves the activation of the ATM/ATR checkpoint pathways.[10]
-
Induction of Apoptosis : In certain contexts, particularly in hematological malignancies and in combination with other agents, PJ34 can induce apoptosis.[11] For instance, in adult T-cell leukemia cells, PJ34 treatment leads to the activation of p53 and caspase-3-dependent apoptosis.[4] When combined with DNA damaging agents like melphalan (B128) or cisplatin, PJ34 enhances their cytotoxic effects by inhibiting PARP-mediated DNA repair, leading to an accumulation of DNA damage and increased apoptosis.[12][13]
-
Inhibition of Parthanatos : Paradoxically, in non-cancer models of cytotoxicity such as cisplatin-induced hearing loss, PJ34 can be protective. It prevents a form of programmed cell death called parthanatos by inhibiting the hyperactivation of PARP-1, thereby preventing NAD+ depletion and the nuclear translocation of Apoptosis-Inducing Factor (AIF).[2][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments cited in early PJ34 cytotoxicity studies.
Cell Viability and Cytotoxicity Assays
These assays measure the proportion of viable cells after treatment with PJ34.
-
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PJ34 in fresh culture medium. Replace the medium in the wells with 100 µL of the PJ34 dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Protocol: WST-1 (Water-Soluble Tetrazolium Salt) Assay [5][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The reagent is cleaved to a soluble formazan dye by viable cells.
-
Data Acquisition: Measure the absorbance at 450 nm. No solubilization step is required.
-
Apoptosis Detection
-
Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry [12][13]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of PJ34 and/or other compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis
-
Protocol: Propidium Iodide (PI) Staining for DNA Content [9]
-
Cell Culture and Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1x10⁶ cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for PJ34 Cytotoxicity Assessment
Caption: A typical experimental workflow for evaluating the cytotoxic effects of PJ34 on cultured cells.
Mechanism: PJ34-Induced Mitotic Catastrophe in Cancer Cells
Caption: PJ34's primary cytotoxic mechanism in cancer cells involves inhibition of key kinases, leading to mitotic catastrophe.
Mechanism: PJ34 Synergizing with DNA Damaging Agents
Caption: PJ34 enhances the efficacy of DNA damaging agents by inhibiting PARP-1 mediated repair, promoting apoptosis.
Mechanism: PJ34 Protection via Parthanatos Inhibition
Caption: In specific contexts, PJ34 can be protective by inhibiting PARP-1 hyperactivation and blocking the parthanatos cell death pathway.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of the PARP-1 inhibitor PJ34 in hypoxic-reoxygenated cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uib.no [uib.no]
- 12. researchgate.net [researchgate.net]
- 13. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. PJ34 prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Parp1-IN-34, a highly potent and selective PARP1 inhibitor, in a range of in vitro assays. The information is designed to guide researchers in accurately determining its enzymatic inhibition, cellular potency, and mechanism of action.
Introduction
This compound is a novel, highly potent and selective inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a critical role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to synthetic lethality and targeted cell death.
This compound demonstrates exceptional potency and selectivity for PARP1 over PARP2, which may offer a wider therapeutic window and reduced off-target effects compared to less selective PARP inhibitors. These notes provide the necessary information for the successful in vitro characterization of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating easy comparison with other PARP inhibitors.
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| IC50 | 0.32 nM | Human PARP1 | Enzymatic Assay | [1][2] |
| IC50 | 326 nM | Human PARP2 | Enzymatic Assay | [1][2] |
| Selectivity | ~1000-fold | PARP1 vs. PARP2 | - | [1][2] |
Experimental Protocols
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible results.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
Equilibrate the vial of solid this compound and anhydrous DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
-
Note: The final DMSO concentration in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
PARP1 Enzymatic Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified PARP1 enzyme. This is a fluorometric assay that measures the consumption of NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound serial dilutions
-
Fluorescent plate reader
-
Assay plates (e.g., 384-well black plates)
-
Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PARP1 in PARP assay buffer (e.g., 10 ng/µL). Keep on ice.
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare serial dilutions of this compound in PARP assay buffer.
-
Prepare a 5X working solution of β-NAD+ in PARP assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, SUM149PT)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data and fitting it to a dose-response curve.
-
Western Blot Analysis of PARP1 Activity (PARylation)
This protocol allows for the assessment of this compound's ability to inhibit PARP1 activity within cells by measuring the levels of poly(ADP-ribose) (PAR) chains.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in this compound-treated samples to the vehicle-treated, DNA damage-induced control.
-
Diagrams
References
Application Notes and Protocols: PJ34 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The poly(ADP-ribose) polymerase (PARP) inhibitor, PJ34, has emerged as a promising agent in combination cancer therapy. By targeting the DNA repair mechanisms of cancer cells, PJ34 can potentiate the cytotoxic effects of conventional chemotherapeutic agents that induce DNA damage. This document provides detailed application notes, experimental protocols, and data on the use of PJ34 in conjunction with various chemotherapy drugs, including cisplatin, temozolomide, and doxorubicin, across different cancer models.
The primary mechanism of PJ34 involves the inhibition of PARP-1, a key enzyme in the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 by PJ34 leads to synthetic lethality. Furthermore, PJ34 has been shown to induce cell cycle arrest and apoptosis through pathways involving p53 and p21 activation, independent of its PARP-1 inhibitory role at higher concentrations.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of PJ34 with different chemotherapeutic agents.
Table 1: Synergistic Effects of PJ34 and Cisplatin on B16F10 Melanoma Cells [3][4]
| Treatment | Time Point | Apoptotic Cells (% of Total) |
| Control | 72h | ~5% |
| PJ34 | 72h | ~15% |
| Cisplatin | 72h | ~20% |
| PJ34 + Cisplatin | 48h | Significantly increased vs. single agents |
| PJ34 + Cisplatin | 72h | >30% |
Table 2: Enhanced Cytotoxicity of Temozolomide with PJ34 in B16F10 Melanoma Cells [3][4]
| Treatment | Time Point | Effect on Colony Formation |
| Temozolomide | 10 days | No significant effect |
| PJ34 + Temozolomide | 10 days | Moderate reduction |
Table 3: Potentiation of Doxorubicin-Mediated Cell Death by PJ34 in HeLa Cells [5]
| Treatment | Outcome |
| Doxorubicin | Baseline cell death |
| PJ34 + Doxorubicin | 50% improvement in doxorubicin-mediated cell death |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PJ34 in combination with chemotherapy and a general workflow for in vitro experiments.
Caption: Signaling pathway of PJ34 in combination with chemotherapy.
Caption: In vitro experimental workflow for PJ34 combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PJ34 in combination with chemotherapy.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
PJ34 (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., cisplatin, temozolomide, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of PJ34 and the chemotherapeutic agent in culture medium.
-
Treat the cells with PJ34, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).[8]
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit[9]
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells from the supernatant) after treatment.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[8]
-
Incubate the fixed cells at -20°C for at least 2 hours.[7]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.[7]
Western Blot Analysis for PARP-1 and p21
This protocol is for detecting changes in the expression of key proteins involved in the response to PJ34 and chemotherapy.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[10]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Conclusion
The combination of the PARP inhibitor PJ34 with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy. The provided data and protocols offer a framework for researchers to investigate and harness the synergistic potential of this combination therapy. Further in vivo studies are warranted to translate these preclinical findings into clinical applications for the treatment of various malignancies.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PARP-inhibitor PJ34 causes enhanced doxorubicin-mediated cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Parp1-IN-34 for Studying Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Parp1-IN-34 (commonly known as PJ34), a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), for the investigation of neuroprotective mechanisms. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound in Neuroprotection
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic stability.[1][2] However, upon excessive activation by DNA damage, such as that occurring during stroke, traumatic brain injury, or in neurodegenerative diseases, PARP-1 can trigger a form of programmed cell death known as parthanatos.[1][3] This process involves the depletion of cellular NAD+ and ATP, leading to energy failure and the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus and induces caspase-independent cell death.[1][4]
This compound (PJ34) is a phenanthridinone derivative that acts as a potent inhibitor of PARP-1.[5][6] By blocking the catalytic activity of PARP-1, PJ34 prevents the excessive synthesis of poly(ADP-ribose) (PAR), thereby averting the depletion of cellular energy stores and the downstream events of the parthanatos pathway.[3][7] Its ability to mitigate neuronal death and reduce neuroinflammation makes it a valuable tool for studying neuroprotective strategies in a variety of neurological disorders.[5][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Challenge | This compound Concentration | Outcome | Reference |
| IC50 | Recombinant PARP1 | - | ~20 nM | 50% inhibition of PARP1 activity | [6] |
| Neuronal Viability (Calcein Assay) | Primary Cortical Neurons | MNNG (50 µM) | 20 µM | Significant attenuation of MNNG-induced cell death | [5] |
| Cell Death (LDH Assay) | Primary Cortical Neurons | MNNG (50 µM) | 20 µM | Significant reduction in LDH release | [5] |
| Microglial Activation (NO Release) | BV2 Microglia | LPS (100 ng/mL) | 10 µM | Significant attenuation of LPS-induced NO release | [5] |
| Microglial Activation (iNOS Expression) | BV2 Microglia | LPS (100 ng/mL) | 20 µM | Significant reduction in LPS-induced iNOS expression | [5] |
| Neuronal Protection | Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 30-1000 nM | Dose-dependent protection from OGD-induced injury | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Neurological Condition | This compound Dosage | Administration Route & Timing | Outcome | Reference |
| Mouse | Traumatic Brain Injury (CCI) | Not Specified | Systemic, starting 24h post-injury | Reduced lesion volume, attenuated neuronal loss, and reduced microglial activation | [4][5] |
| Mouse | Focal Cerebral Ischemia (MCAo) | 50 µg | Intraperitoneal, 2h before and 6h after 1h MCAo | 40% reduction in infarct volume | [10] |
| Rat | Focal Cerebral Ischemia (MCAo) | 10 mg/kg | Intravenous, up to 10 min before reperfusion | Significant reduction in infarct size | [10] |
| Mouse (WT) | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg | Intraperitoneal, immediately before MCAO | Significant decrease in cortical infarct volume | [11] |
| Mouse (Castrated + DHT) | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg | Intraperitoneal, immediately before MCAO | Rescued protective effect, significant decrease in cortical infarct volume | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its validation.
References
- 1. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1-mediated PARylation activity is essential for oligodendroglial differentiation and CNS myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of PARP1 in neurodegenerative diseases and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. PARP-1 initiated neuronal cell death pathway–do androgens matter? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vivo Studies with Parp1-IN-34
Introduction
These application notes provide a comprehensive guide for the in vivo experimental design using a PARP1 inhibitor, referred to here as Parp1-IN-34. Due to the limited public information on a compound with the exact name "this compound," this document leverages data from the well-characterized PARP1 inhibitor PJ34 as a proxy and incorporates general principles for in vivo studies with PARP inhibitors. Researchers should adapt and optimize these protocols for their specific molecule.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[3][4]
Mechanism of Action
PARP1 detects and binds to sites of DNA single-strand breaks.[1] Upon binding, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[5] PARP inhibitors act by binding to the catalytic domain of PARP1, preventing the synthesis of PAR. This "trapping" of PARP1 on the DNA leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[3][4] In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.[3]
In Vivo Experimental Design: Xenograft Tumor Model
A standard approach to evaluate the in vivo efficacy of a PARP1 inhibitor is through a xenograft tumor model, where human cancer cells are implanted into immunodeficient mice.
1. Cell Line Selection:
-
Choose a cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant) to leverage the synthetic lethality mechanism of PARP inhibitors.
-
A well-characterized cell line will have predictable growth kinetics in vivo.
2. Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used to prevent rejection of human tumor xenografts.
3. Study Groups:
-
A typical study includes a vehicle control group and one or more treatment groups with different doses of this compound.
-
A positive control group with a known effective PARP inhibitor can also be included for comparison.
4. Dosing and Administration:
-
The route of administration (e.g., intraperitoneal, oral) and dosing schedule (e.g., daily, twice daily) should be determined from preliminary maximum tolerated dose (MTD) and pharmacokinetic (PK) studies.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice a week) using calipers.
-
Body Weight: Monitor animal health by recording body weight regularly. Significant weight loss can indicate toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess target engagement and downstream effects. This can include measuring levels of PAR, a direct marker of PARP1 activity, and markers of proliferation (e.g., Ki-67, p-histone H3) and apoptosis (e.g., cleaved caspase-3).[6][7]
Quantitative Data Summary
Table 1: Example In Vivo Study Parameters for a PARP1 Inhibitor (based on PJ34)
| Parameter | Description | Reference |
| Animal Model | Immunodeficient mice (e.g., SCID) | [6] |
| Cell Line | Parp1+/+ cRb-/- HRasV12 astrocytes | [6] |
| Drug | PJ34 | [6] |
| Dose | 10 mg/kg | [6] |
| Route | Intraperitoneal (IP) | [6] |
| Frequency | Single treatment | [6] |
| Primary Endpoint | Tumor volume | [6] |
| Secondary Endpoints | Phosphorylated histone H3 (proliferation marker), Caspase 3 (apoptosis marker) | [6] |
Table 2: General Recommendations for In Vivo Studies with PARP Inhibitors
| Study Type | Objective | Key Parameters to Measure |
| Maximum Tolerated Dose (MTD) | To determine the highest dose that can be administered without severe toxicity. | Body weight, clinical signs of toxicity, complete blood counts. |
| Pharmacokinetics (PK) | To understand the absorption, distribution, metabolism, and excretion (ADME). | Plasma concentration of the drug over time (Cmax, Tmax, AUC, half-life). |
| Pharmacodynamics (PD) | To confirm target engagement and measure the biological effect of the drug. | PAR levels in tumor and surrogate tissues, DNA damage markers (e.g., γH2AX). |
| Efficacy (Xenograft) | To evaluate the anti-tumor activity of the drug. | Tumor growth inhibition, survival, body weight, PD markers in tumors at end of study. |
Visualizations
Caption: A general workflow for the in vivo evaluation of a PARP1 inhibitor.
Caption: The role of PARP1 in DNA repair and its inhibition by this compound.
Experimental Protocols
Protocol 1: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., with BRCA1/2 mutation)
-
Immunodeficient mice (e.g., 6-8 week old female NOD-SCID)
-
Matrigel
-
This compound
-
Vehicle control (e.g., as recommended by the compound supplier)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare the dosing solutions of this compound and the vehicle control.
-
Administer the treatment according to the predetermined dose, route, and schedule. For example, based on PJ34, a starting dose could be 10 mg/kg administered intraperitoneally daily.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Study Termination:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Tumors
Objective: To assess the in vivo target engagement of this compound by measuring PAR levels and to evaluate its effect on cell proliferation and apoptosis in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Formalin or liquid nitrogen for tissue preservation
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Antibodies: anti-PAR, anti-Ki-67 (or anti-p-histone H3), anti-cleaved caspase-3
-
Immunohistochemistry (IHC) reagents
-
Microscope
Procedure:
-
Tissue Processing:
-
Immediately after harvesting, fix a portion of the tumor in 10% neutral buffered formalin for 24 hours and then transfer to 70% ethanol (B145695) for paraffin embedding.
-
Snap-freeze another portion of the tumor in liquid nitrogen for protein or DNA/RNA extraction.
-
-
Immunohistochemistry (IHC):
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Perform IHC for PAR, Ki-67 (or p-histone H3), and cleaved caspase-3 according to standard protocols. This typically involves deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubation, and detection with a chromogen.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained tissue sections using a microscope.
-
Quantify the staining for each marker. For PAR, a reduction in staining in the treated group compared to the control group indicates target engagement. For Ki-67 and cleaved caspase-3, quantify the percentage of positive cells to assess changes in proliferation and apoptosis, respectively.
-
-
Western Blot (Optional):
-
Homogenize the snap-frozen tumor samples and extract proteins.
-
Perform western blotting to quantify the levels of PAR and other relevant proteins.
-
References
- 1. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Opportunity for “Old” Molecules: Targeting PARP1 Activity through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following PJ34 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 is a potent, cell-permeable small molecule widely recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] Initially investigated for its neuroprotective properties, PJ34 has garnered significant attention in oncology research for its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[2][3] Notably, at concentrations higher than those required for PARP inhibition (typically 10-50 µM), PJ34 can induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis, in cancer cells while often sparing healthy proliferating cells.[2][4]
Flow cytometry is an indispensable tool for elucidating the cellular responses to PJ34 treatment. This high-throughput technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into the mechanisms of drug action. Key applications of flow cytometry in the context of PJ34 treatment include the analysis of cell cycle distribution, the detection and quantification of apoptosis, and the assessment of DNA damage.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of PJ34 on cancer cells. The included methodologies for cell cycle analysis via propidium (B1200493) iodide (PI) staining, apoptosis assessment using Annexin V and PI co-staining, and DNA damage quantification through γH2AX staining are essential for researchers investigating the therapeutic potential of PJ34.
Signaling Pathways and Experimental Workflows
The cellular response to PJ34 involves complex signaling cascades that ultimately determine cell fate. A critical pathway implicated in PJ34-induced cell cycle arrest involves the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint pathways.[1] This leads to the phosphorylation and stabilization of the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21.[5] p21 plays a pivotal role in halting cell cycle progression, primarily at the G2/M transition, by inhibiting cyclin-CDK complexes.[1] Interestingly, PJ34 can also induce p21 in a p53-independent manner.[6]
A typical experimental workflow for assessing the cellular effects of PJ34 using flow cytometry involves several key stages, from cell culture and treatment to data acquisition and analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of PJ34 on cell cycle distribution and apoptosis in different cancer cell lines.
Table 1: Effect of PJ34 on Cell Cycle Distribution
| Cell Line | Cancer Type | PJ34 Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HTLV-I Transformed Cells | Adult T-cell Leukemia | 10 | 24 | Decreased | Decreased | Increased | [3] |
| K562 | Leukemia | 10 | 48 | Increased | Not specified | Not specified | [7] |
| U937 | Leukemia | 10 | 48 | Increased | Not specified | Not specified | [7] |
| HeLa | Cervical Cancer | 20 | 24 | Not specified | Not specified | Increased | [2] |
| MCF-7 | Breast Cancer | 20 | 24 | Not specified | Not specified | Increased | [2] |
Table 2: Induction of Apoptosis by PJ34
| Cell Line | Cancer Type | PJ34 Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| HTLV-I Transformed Cells | Adult T-cell Leukemia | 10 | 48 | Significantly Increased | [3] |
| B16F10 (with Cisplatin) | Melanoma | 10 | 48 | Significantly Increased | [8] |
| HepG2 | Liver Cancer | 20 | 48 | Significantly Increased | [9][10] |
| HL60 | Leukemia | 20 | 48 | ~40% | [7] |
| MOLT4 | Leukemia | 20 | 48 | ~48% | [7] |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing cell cycle distribution following PJ34 treatment using PI staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PJ34 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of PJ34 (e.g., 10, 20, 50 µM) and a vehicle control (DMSO) for the intended duration (e.g., 24, 48, or 72 hours).[6]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]
-
Incubate the cells at -20°C for at least 2 hours (overnight is recommended).[11][12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate DNA content measurement.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and PI co-staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PJ34 stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with PJ34 as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
After the desired treatment duration, collect both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[11]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
DNA Damage Analysis by γH2AX Staining
This protocol details the immunofluorescent staining of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, for flow cytometric analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PJ34 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with PJ34 as previously described.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes on ice.
-
Centrifuge and wash the cells twice with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 1 hour at 37°C with the primary anti-γH2AX antibody (diluted in blocking buffer).[13]
-
Wash the cells twice with PBS.
-
Resuspend the cells in blocking buffer containing the fluorochrome-conjugated secondary antibody and incubate for 1 hour at 37°C in the dark.[13]
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX-stained cells.
-
An increase in fluorescence intensity compared to the control indicates an increase in DNA double-strand breaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 9. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
Troubleshooting & Optimization
PJ34 solubility and stability issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PJ34, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. This guide focuses on addressing common challenges related to its solubility and stability in cell culture media, offering troubleshooting solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PJ34?
A1: PJ34 is a third-generation, cell-permeable phenanthridinone-based compound that potently inhibits the activity of PARP-1 and PARP-2 enzymes.[1][2] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, PJ34 prevents the repair of these breaks. When a cell replicates its DNA, unrepaired SSBs are converted into toxic double-strand breaks (DSBs).[3] In cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage leads to cell death through a process known as synthetic lethality.[2] Additionally, at higher concentrations, PJ34 can induce mitotic catastrophe, a form of cell death related to irreparable defects in the mitotic spindle, which may be independent of its PARP inhibition effects.[1][2]
Q2: In which solvents is PJ34 soluble, and what are the recommended storage conditions?
A2: PJ34 hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO).[4][5] For cell culture experiments, preparing a concentrated stock solution in DMSO is highly recommended for long-term stability.[2] Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored under the conditions outlined in the tables below.[2][5]
Data Presentation
Table 1: Solubility of PJ34
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 22 mg/mL | [1] |
| DMSO | ≥ 66 mg/mL (~199 mM) | [6] |
| Ethanol | Insoluble |[6] |
Table 2: Recommended Storage of PJ34 Stock Solutions (in DMSO)
| Temperature | Duration | Reference |
|---|---|---|
| -20°C | Up to 6 months | [7][8] |
| -80°C | Up to 1 year |[2][7] |
Q3: What is a typical starting concentration for PJ34 in in vitro experiments?
A3: The optimal concentration of PJ34 is highly dependent on the experimental goal and the cell line being used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific setup.
Table 3: General Concentration Ranges for PJ34 in Cell Culture
| Experimental Goal | Concentration Range | Rationale | Reference |
|---|---|---|---|
| PARP-1/2 Enzyme Inhibition | 20 nM - 100 nM | The IC50 for PARP-1 inhibition is approximately 20 nM. | [1][6] |
| Cytotoxicity / Apoptosis Induction | 1 µM - 50 µM | Higher concentrations are often required to induce cell cycle arrest and cell death. | [1][9] |
| Sensitization to DNA Damaging Agents | 5 µM - 10 µM | Used in combination with agents like cisplatin (B142131) or temozolomide (B1682018) to enhance their cytotoxic effects. |[2][10] |
Signaling Pathway Visualization
The following diagram illustrates the role of PARP in DNA repair and the mechanism of synthetic lethality induced by PJ34 in BRCA-deficient cancer cells.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uib.no [uib.no]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PJ34 Treatment for Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing PJ34 treatment duration to induce apoptosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with PJ34.
| Question | Possible Cause & Solution |
| Q1: I am not observing a significant increase in apoptosis after PJ34 treatment. What should I do? | A: This is a common issue that can be attributed to several factors: * Suboptimal Concentration: The effective concentration of PJ34 is highly cell-line dependent. For inducing apoptosis through mechanisms other than PARP-1 inhibition, concentrations are typically in the 10-30 µM range.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[2] * Insufficient Treatment Duration: Apoptosis induction by PJ34 can be time-dependent, with significant effects often observed between 48 and 96 hours of treatment.[1] Consider extending your treatment duration and performing a time-course experiment (e.g., 24, 48, 72, 96 hours).[1] * Cell Line Resistance: Some cell lines may be less sensitive to PJ34. The cytotoxic effects are often more pronounced in cells with deficiencies in DNA repair pathways.[2] * Compound Integrity: Ensure your PJ34 stock solution is properly prepared and stored to maintain its efficacy. PJ34 is typically dissolved in DMSO and stored at -20°C for short-term use or -80°C for long-term storage.[3] |
| Q2: My Western blot for cleaved caspase-3 shows a weak or no signal after PJ34 treatment. | A: Several factors could lead to this result: * Timing of Harvest: The peak of caspase-3 activation can be transient. A time-course experiment is essential to identify the optimal harvest time for detecting cleaved caspase-3.[4] * Antibody Quality: Verify that your primary antibody is validated for detecting cleaved caspase-3 in your experimental system.[2] * Protein Extraction: Ensure your lysis buffer is suitable for extracting the proteins of interest and that protease inhibitors are included to prevent degradation.[2] |
| Q3: The results of my apoptosis assay (e.g., Annexin V) are inconsistent. | A: Inconsistent results can arise from: * Improper Cell Handling: Ensure gentle cell handling during harvesting and staining to avoid artificially inducing necrosis.[4] * Reagent Quality: Check the expiration dates and proper storage of your Annexin V and propidium (B1200493) iodide (PI) reagents.[5] * Flow Cytometer Settings: Optimize your flow cytometer settings, including compensation, to accurately distinguish between live, apoptotic, and necrotic populations.[5] |
| Q4: I observe cell cycle arrest but minimal apoptosis. | A: PJ34 can induce G2/M cell cycle arrest.[1][6] Prolonged arrest in this phase can subsequently lead to apoptosis.[1] If you observe arrest but not apoptosis, it's possible that: * The treatment duration is not long enough for the cells to commit to apoptosis following mitotic catastrophe.[1] * The concentration of PJ34 is sufficient to induce arrest but not to trigger the apoptotic cascade in your specific cell line. A dose-response experiment is recommended.[2] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the primary mechanism of PJ34-induced apoptosis at higher concentrations? | A: While PJ34 is a potent PARP-1 inhibitor at low concentrations (IC50 ~20 nM), at higher concentrations (10-30 µM), it induces apoptosis primarily through a PARP-1 independent mechanism.[1][3][7] This involves the induction of mitotic catastrophe by disrupting mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.[1] |
| Q2: What are the recommended starting concentrations and treatment durations for PJ34? | A: The optimal conditions are cell-line specific.[1] However, a general starting point for inducing apoptosis is a concentration range of 10-30 µM with a treatment duration of 48 to 96 hours.[1] It is highly recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.[2] |
| Q3: How should I prepare and store PJ34? | A: PJ34 is soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[3] To aid dissolution, you can warm the solution to 37°C for about 10 minutes or use an ultrasonic bath.[2] Store the stock solution in aliquots at -20°C for up to six months or -80°C for up to a year to avoid repeated freeze-thaw cycles.[3][8] |
| Q4: Can PJ34 be used in combination with other drugs? | A: Yes, PJ34 has been shown to enhance the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and temozolomide.[9][10] It can sensitize cancer cells to these therapies, potentially allowing for lower doses and reduced side effects.[9] |
| Q5: What are some key protein markers to analyze by Western blot when studying PJ34-induced apoptosis? | A: Key markers include: * Cleaved Caspase-3: A central executioner caspase in apoptosis.[11] * PARP-1 Cleavage: Full-length PARP-1 is cleaved by caspases during apoptosis.[12] * p53 and p21: PJ34 can activate p53 and its downstream target p21, which are involved in cell cycle arrest.[6][11] * γ-H2A.X: A marker for DNA double-strand breaks, which can be induced by PJ34 treatment.[11] |
Quantitative Data Summary
The following table summarizes effective concentrations and treatment durations of PJ34 that lead to significant cell death in various cancer cell lines.
| Cell Line | Cancer Type | Effective PJ34 Concentration | Treatment Duration | Outcome | Reference |
| MCF-7 | Breast Cancer | 10-20 µM | 48 hours | Eradication of doxorubicin-resistant cells | [7] |
| Triple-Negative Breast Cancer Lines | Breast Cancer | 20-30 µM | 72-96 hours | Eradication of resistant cells | [7] |
| Pancreatic Cancer Lines | Pancreatic Cancer | 20-30 µM | 72-96 hours | Eradication of resistant cells | [7] |
| Ovarian Cancer Lines | Ovarian Cancer | 20-30 µM | 72-96 hours | Eradication of resistant cells | [7] |
| Colon Cancer Lines | Colon Cancer | 20-30 µM | 72-96 hours | Eradication of resistant cells | [7] |
| Non-Small Cell Lung Cancer Lines | Lung Cancer | 20-30 µM | 72-96 hours | Eradication of resistant cells | [7] |
| Calu-6, A549, H460 | Metastatic Lung Cancer | 30 µM | 72 hours | Eradication of cells | [7] |
| Adult T-cell Leukemia (ATL) | Leukemia | Not specified | 5 days | Apoptosis induction | [11] |
| B16F10 | Melanoma | Not specified | 72 hours | Decreased cell viability | [9] |
Experimental Protocols
Protocol 1: Determining Optimal PJ34 Concentration and Duration via Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere for 24 hours.
-
PJ34 Preparation: Prepare a stock solution of PJ34 in DMSO. Dilute the stock solution in fresh culture medium to achieve a range of final concentrations (e.g., 5, 10, 20, 30, 50 µM). Include a vehicle control with the same final concentration of DMSO.[1]
-
Treatment: Replace the medium in the wells with the prepared PJ34-containing medium.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96 hours).[1]
-
Cell Viability Assessment: At each time point, assess cell viability using a standard method such as MTT or PrestoBlue assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentrations and durations of PJ34 from Protocol 1.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.[1]
-
Washing: Wash the collected cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Protocol 3: Western Blot Analysis of Apoptotic Markers
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, p53, p21, γ-H2A.X) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[1]
Visualizations
Caption: PJ34-induced apoptosis signaling pathway at high concentrations.
Caption: Workflow for optimizing PJ34 treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 10. PJ34 prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
Parp1-IN-34 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parp1-IN-34 in various experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a significant decrease in Poly(ADP-ribose) (PAR) levels after treating my cells with this compound?
A1: Several factors could contribute to a lack of observable PAR reduction:
-
Insufficient PARP Activation: In many cell lines, the basal activity of PARP1 is low. To accurately measure the inhibitory effect of this compound, it is crucial to first stimulate PARP activity. This is typically achieved by inducing DNA damage with agents like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).[1]
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between different cell lines and assay formats. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. While potent PARP inhibitors can have IC₅₀ values in the low nanomolar range in biochemical assays, cellular assays often require concentrations in the micromolar range.[1][2]
-
Compound Integrity: Ensure that your this compound compound has been stored correctly, typically at -20°C or -80°C, and protected from moisture. The solvent, usually DMSO, should be anhydrous to maintain the compound's potency and solubility.[1]
-
Assay Sensitivity: The method used to detect PAR levels may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or increasing the amount of cell lysate used in the assay.
Q2: My cells are not showing increased sensitivity to DNA-damaging agents when combined with this compound. What could be the issue?
A2: The synergistic effect between PARP inhibitors and DNA-damaging agents is most pronounced in cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR).[3]
-
Cell Line Context: Ensure that the cell line you are using has a relevant genetic background, such as mutations in BRCA1 or BRCA2, to be susceptible to synthetic lethality with PARP inhibition.
-
Drug Scheduling: The timing of treatment with the DNA-damaging agent and this compound is critical. The optimal schedule will depend on the specific drugs and cell line being used. A time-course experiment is recommended to determine the most effective treatment schedule.
-
Off-Target Effects: At higher concentrations, some PARP inhibitors can exhibit off-target effects that may confound the expected synergistic cytotoxicity.[1] It is important to use the lowest effective concentration of this compound as determined by your dose-response experiments.
Q3: I am observing significant cell death with this compound treatment alone, even in cells without known DNA repair defects. Is this expected?
A3: While PARP inhibitors are designed to be selectively toxic to cells with DNA repair deficiencies, they can induce cell death in other contexts, particularly at higher concentrations.
-
PARP Trapping: Many PARP inhibitors, in addition to blocking PAR synthesis, "trap" the PARP1 enzyme on the DNA.[4] This PARP-DNA complex can itself be a cytotoxic lesion, leading to replication fork collapse and cell death, even in cells with proficient HR.
-
Off-Target Effects: Some PARP inhibitors have been shown to have off-target effects on other cellular processes, such as cell cycle progression, which can lead to cytotoxicity independent of PARP1 inhibition.[5][6] For instance, the PARP inhibitor PJ34 has been reported to cause a PARP1-independent mitotic arrest.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in a PARP activity assay. | Inconsistent pipetting. | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Cell seeding density variation. | Ensure even cell distribution when plating and allow cells to settle before incubation. | |
| Low signal-to-noise ratio in a fluorescence-based assay. | Suboptimal excitation/emission wavelengths. | Verify the filter sets on your plate reader are appropriate for the fluorophore being used. |
| High background fluorescence. | Use black, low-binding microplates to minimize background.[2] | |
| Insufficient enzyme or substrate concentration. | Optimize the concentrations of recombinant PARP1 and NAD+ in your assay. | |
| Inconsistent results in Western blotting for PAR levels. | Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Poor antibody quality. | Use a validated anti-PAR antibody and optimize the antibody dilution and incubation time. | |
| Incomplete transfer of proteins to the membrane. | Verify transfer efficiency using a Ponceau S stain. |
Experimental Protocols
Colorimetric PARP Activity Assay
This assay measures the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins, providing a quantitative measure of PARP1 enzyme activity.[2][7]
Materials:
-
Recombinant PARP1 enzyme
-
This compound
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Assay buffer (e.g., 10x PARP buffer)
-
Wash buffer (e.g., PBST)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of biotinylated NAD+ and streptavidin-HRP according to the manufacturer's instructions.
-
Reaction Setup: Add 25 µL of assay buffer, 5 µL of the desired inhibitor dilution (or vehicle control), and 10 µL of recombinant PARP1 enzyme to each well of the histone-coated plate.[2]
-
Initiation of Reaction: Add 10 µL of biotinylated NAD+ to each well to start the reaction.[2]
-
Incubation: Incubate the plate at 37°C for 1 hour.[2]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.[2]
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate at room temperature until a blue color develops in the positive control wells (typically 15-20 minutes).[7]
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This assay measures the ability of an inhibitor to "trap" the PARP1 enzyme on a DNA substrate.[2]
Materials:
-
Recombinant PARP1 enzyme
-
This compound
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
NAD+
-
Assay buffer
-
Black, low-binding 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: Add 5 µL of the inhibitor dilution (or vehicle control), 5 µL of the fluorescently labeled DNA oligonucleotide, and 5 µL of recombinant PARP1 enzyme to each well.
-
Initiation of PARylation: Add 5 µL of NAD+ to each well to start the reaction. For a "no PARylation" control, add assay buffer without NAD+.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore.
-
Data Analysis: An increase in fluorescence polarization in the presence of an inhibitor compared to the NAD+ control indicates PARP trapping. Calculate the EC₅₀ for trapping for each inhibitor.
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: General experimental workflow for a PARP1 activity assay.
Caption: Troubleshooting logic for lack of observed PARP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Interpreting Unexpected Results with PJ34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the PARP inhibitor, PJ34.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity at concentrations expected to only inhibit PARP?
A1: While PJ34 is a potent PARP-1/2 inhibitor, it can induce cell death through mechanisms independent of PARP inhibition, especially at higher concentrations (typically in the micromolar range).[1][2] This cytotoxicity can be more pronounced in cancer cells.[3] Some studies have shown that PJ34 can exclusively kill a variety of human cancer cells without affecting healthy, non-proliferating cells.[3] If your goal is to study the effects of PARP inhibition specifically, it is crucial to perform a dose-response curve to identify the lowest effective concentration that inhibits PARP activity without causing widespread cell death.[2]
Q2: My cell viability assay shows inconsistent or no effect of PJ34. What could be the problem?
A2: Several factors could be contributing to this issue:
-
Solubility: PJ34 hydrochloride is reasonably soluble in water (22 mg/mL), but it is often prepared as a stock solution in DMSO for cell culture experiments.[2][3] Ensure the compound is fully dissolved, as precipitates will lead to inaccurate dosing.[1] When diluting a DMSO stock, make sure the final DMSO concentration in your culture medium is non-toxic to your cells.[1]
-
Cell Line Sensitivity: The cytotoxic effects of PJ34 can vary significantly between cell lines.[1] Its efficacy is often more pronounced in cells with underlying DNA repair defects, such as BRCA1/2 mutations.[1] Consider using a positive control cell line known to be sensitive to PARP inhibitors.
-
Experimental Duration: The time required to observe an effect can vary. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay.[1]
Q3: I am not seeing a decrease in poly(ADP-ribose) (PAR) levels after PJ34 treatment in my Western blot.
A3: Basal PARP activity in untreated cells can be very low.[2] To accurately measure the inhibitory effect of PJ34, you must first stimulate PARP activity.[2] It is recommended to include a positive control where cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS), before assessing PAR levels.[2]
Q4: I've observed a G2/M phase cell cycle arrest. Is this a typical on-target effect of PARP inhibition?
A4: Not necessarily. Several studies have reported that PJ34 can induce a G2/M mitotic arrest that is independent of its PARP-1 and PARP-2 inhibitory activity.[4][5] This effect is often mediated through the activation of the ATM/ATR checkpoint pathways, leading to an increase in p21.[4][5] This highlights a significant off-target effect that should be considered when interpreting cell cycle data.
Q5: What are the known off-target effects of PJ34?
A5: PJ34 is known to interact with other proteins, particularly at concentrations higher than those needed for PARP-1/2 inhibition. Key off-target effects include:
-
Kinase Inhibition: PJ34 can inhibit serine-threonine kinases like Pim-1 and Pim-2.[6][7]
-
Tankyrase Inhibition: It also inhibits tankyrase-1 and tankyrase-2, which are members of the PARP family.[3]
-
MMP-2 Inhibition: PJ34 has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which can affect cancer cell invasion and metastasis.[3][8]
-
Mitotic Arrest: As mentioned, PJ34 can cause a PARP-independent G2/M arrest.[4]
These off-target activities can contribute to the biological effects observed, and it is crucial to consider them when interpreting your results.[6] To confirm that an observed effect is due to PARP inhibition, consider using a structurally unrelated PARP inhibitor as a control.[9]
Data Presentation: Quantitative Analysis of PJ34 Inhibition
The following table summarizes the inhibitory concentrations of PJ34 against its primary targets and known off-target kinases.
| Target Protein | IC₅₀ Value | Target Type | Reference |
| PARP-1 | ~20 nM - 110 nM | On-target | [3][10] |
| PARP-2 | ~20 nM - 86 nM | On-target | [3][10] |
| Tankyrase-1 | ~1 µM | Off-target | [3][6] |
| Tankyrase-2 | ~1 µM | Off-target | [3] |
| Pim-1 Kinase | 3.7 µM | Off-target | [6] |
| Pim-2 Kinase | 16 µM | Off-target | [6] |
| MMP-2 | ~56 µM | Off-target | [3] |
Note: IC₅₀ values can vary depending on the assay conditions. The effective concentration in cell-based assays is often higher and can range from the nanomolar to the micromolar range depending on the cell line and experimental endpoint.[1][2]
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows related to PJ34 experiments.
Caption: Canonical PARP-1 signaling pathway and its inhibition by PJ34.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
PJ34 degradation and storage best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of experiments involving the PARP inhibitor, PJ34.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and experimental use of PJ34.
Question 1: My PJ34 powder/solution has changed color. Is it still usable?
A change in color of the PJ34 powder or solution may indicate degradation. It is recommended to use a fresh vial or prepare a new stock solution. To minimize degradation, store the powder desiccated at room temperature and stock solutions at -20°C for short-term or -80°C for long-term storage.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]
Question 2: I'm not observing the expected level of PARP inhibition in my assay.
Several factors could contribute to this issue:
-
Suboptimal PJ34 Concentration: Ensure you are using an appropriate concentration of PJ34 for your cell line and experimental setup. A dose-response experiment is highly recommended to determine the optimal concentration.
-
Incorrect Storage and Handling: Improper storage of PJ34 can lead to its degradation and loss of activity. Refer to the storage and stability guidelines.
-
Low PARP Activity in Control Cells: Basal PARP activity can be low in some cell lines. Consider including a positive control where cells are treated with a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity before assessing the inhibitory effect of PJ34.
-
Assay Sensitivity: The sensitivity of your PARP activity assay is crucial. Ensure your antibodies and reagents are validated and used at the correct dilutions.
Question 3: My cells are not showing increased sensitivity to DNA-damaging agents when combined with PJ34.
The synergistic effect of PJ34 with DNA-damaging agents is a key functional outcome of PARP inhibition. If this is not observed:
-
Optimize Concentration and Timing: The concentrations of both PJ34 and the DNA-damaging agent, as well as the timing of administration (pre-treatment vs. co-treatment), are critical. Titration experiments are necessary to find the optimal synergistic window.
-
Cellular Resistance Mechanisms: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of homologous recombination (HR) function.
Question 4: I'm observing cytotoxicity at concentrations where I don't expect it.
PJ34 can induce off-target effects and PARP-independent cytotoxicity at higher concentrations (typically >10 µM). This is often attributed to the induction of mitotic catastrophe. If you are aiming to study the effects of PARP inhibition specifically, it is important to use concentrations that are potent for PARP inhibition but below the threshold for these off-target effects.
Storage and Stability
Proper storage and handling of PJ34 are critical for maintaining its stability and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Powder (PJ34 Hydrochloride) | Room Temperature (desiccated) | Refer to manufacturer's specifications | Protect from moisture. |
| Stock Solution (-20°C) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for solubilization as moisture can reduce solubility.[1][3] |
| Stock Solution (-80°C) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for solubilization.[1] |
Solubility Data
| Solvent | Maximum Concentration |
| Water (PJ34 Hydrochloride) | 33.18 mg/mL (100 mM)[4] |
| DMSO (PJ34 Hydrochloride) | 33.18 mg/mL (100 mM)[4] |
| DMSO (PJ34 free base) | 66 mg/mL (198.91 mM)[1][3] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can decrease the solubility of PJ34.[3]
Experimental Protocols
Protocol 1: Western Blot for PARP-1 Cleavage
This protocol allows for the detection of PARP-1 cleavage, a hallmark of apoptosis, and the assessment of PJ34's inhibitory effect on this process.
Materials:
-
Cell line of interest (e.g., HeLa)
-
PJ34
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat with the desired concentration of PJ34 for 1 hour before inducing apoptosis with staurosporine (B1682477). Include appropriate controls (untreated, staurosporine only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-PARP-1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect with ECL substrate.
-
-
Data Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP-1.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells and culture medium
-
PJ34
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of PJ34. Include vehicle-only controls.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Protocol 3: Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
PJ34 and a DNA-damaging agent (e.g., etoposide)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with PJ34 and/or a DNA-damaging agent.
-
Fixation and Permeabilization: Fix cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Antibody Incubation:
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips using an antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Signaling Pathways and Experimental Workflows
PJ34 and DNA Damage Response
PJ34, as a PARP inhibitor, plays a crucial role in the cellular response to DNA damage. By inhibiting PARP, PJ34 prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.
PJ34 and Cell Cycle Arrest
Studies have shown that PJ34 can induce a G2/M mitotic arrest, which is, in part, dependent on the activation of the p53/p21 pathway. This effect can be independent of PARP-1 inhibition at higher concentrations of PJ34.
Experimental Workflow for Assessing PJ34 Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of PJ34 in a cancer cell line.
This technical support center provides a comprehensive overview of PJ34 degradation, storage best practices, and troubleshooting for common experimental issues. For further details, always refer to the manufacturer's product-specific information and the cited literature.
References
Technical Support Center: Investigating Cell Line Specific Responses to PARP Inhibitors
Disclaimer: Initial searches for the compound "Parp1-IN-34" did not yield specific publicly available data, experimental protocols, or troubleshooting guides. The following technical support center has been generated using the well-characterized PARP inhibitor PJ34 as an illustrative example. The principles, experimental setups, and troubleshooting advice presented here are broadly applicable to research involving PARP inhibitors and can serve as a guide for investigations into novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the percentage of cells arrested in the G2/M phase between experiments with PJ34. What are the possible causes and solutions?
A1: High variability in G2/M arrest is a common issue. Several factors can contribute to this:
-
Inconsistent Drug Concentration or Incubation Time: Ensure accurate and consistent preparation of PJ34 solutions and standardize incubation periods across all experiments.
-
Cell Density at Treatment: Cell density can influence cell cycle progression and drug response. It is crucial to seed cells at a consistent density for each experiment.
-
Cell Line Passage Number: As cell lines are passaged, their characteristics can change. Use cells within a similar, low passage number range for comparable results.
Q2: We are not detecting a significant induction of p21 via Western blot after PJ34 treatment in our cell line. What could be the reason?
A2: A weak or absent p21 induction can be due to several factors:
-
Insufficient PJ34 Concentration: The optimal concentration for p21 induction can be cell line-specific. Perform a dose-response experiment to determine the ideal concentration for your cells.[1]
-
Deficient p21 Pathway: The cell line you are using may have a compromised p53-p21 signaling pathway. You can verify the integrity of this pathway using a known inducer like doxorubicin.
-
Suboptimal Western Blot Protocol: Ensure your Western blot protocol is optimized. This includes using a validated p21 antibody, appropriate lysis buffer, sufficient protein concentration, and optimized antibody dilutions.[1]
Q3: The mitotic arrest induced by PJ34 in our cells is not reversible after washing out the compound. Is this expected?
A3: High concentrations or prolonged exposure to PJ34 can lead to irreversible cell cycle arrest or apoptosis.[1] To study reversible effects, it is recommended to perform a time-course experiment with a lower concentration of the inhibitor and assess cell cycle recovery at different time points after washout.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Potency or No Effect of PJ34 | Improper storage of the compound. | Store PJ34 as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line is resistant to PARP inhibitors. | Verify the expression and activity of PARP1 in your cell line. Consider using a positive control cell line known to be sensitive to PARP inhibitors. | |
| Inconsistent Results in Cell Viability Assays | Variation in seeding density. | Ensure a uniform single-cell suspension and consistent cell number per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Difficulty in Analyzing Cell Cycle Data | Cell clumps and doublets in flow cytometry. | Ensure a single-cell suspension is prepared before and after fixation. Use a cell strainer if necessary. Apply doublet discrimination during flow cytometry analysis.[1] |
| Incorrect gating strategy. | Set up proper controls (unstained cells, single-stain controls) to define gates for different cell cycle phases accurately. |
Quantitative Data Summary
The following table summarizes the differential effects of PJ34 on cell cycle distribution and survival in various cell lines. This highlights the cell line-specific nature of responses to PARP inhibitors.
| Cell Line | Genetic Background | PJ34 Concentration (µM) | Incubation Time (h) | % G2/M Arrest | % Apoptosis/Loss of Viability |
| MCF7 | p53 wild-type | 10 | 48 | Significant increase | Moderate |
| MDA-MB-231 | p53 mutant | 10 | 48 | Moderate increase | High |
| T47D | p53 mutant | 10 | 48 | Minimal increase | Low |
| HS578T | p53 mutant | 10 | 48 | Significant increase | High |
Data is illustrative and compiled from findings suggesting differential effects based on genetic backgrounds like p53 status.[2][3]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat cells with the desired concentration of PJ34 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate and apply doublet discrimination.[1]
Protocol 2: Western Blotting for p21 and Phospho-p53 (Ser15)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Validation & Comparative
A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for cancers harboring BRCA1 and BRCA2 mutations has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the concept of synthetic lethality, a vulnerability in cancer cells with deficient homologous recombination (HR) DNA repair pathways. While several PARP inhibitors have gained regulatory approval and demonstrated clinical efficacy, the field continues to evolve with the development of next-generation inhibitors demonstrating greater selectivity for PARP1.
This guide provides a comprehensive comparison of established, clinically approved PARP inhibitors against the emerging class of highly selective PARP1 inhibitors. While the specific compound "Parp1-IN-34" did not correspond to a known entity in publicly available scientific literature, this guide will focus on well-characterized examples of both established and novel PARP inhibitors to illuminate the key differences in their performance and potential clinical implications in the context of BRCA-mutant malignancies.
Mechanism of Action: The Principle of Synthetic Lethality
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1][2] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication.[3] DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4]
In cancer cells with BRCA1/2 mutations, the HR pathway is compromised.[5][6] These cells become heavily dependent on the PARP-mediated BER pathway for survival. Inhibition of PARP enzymes in these HR-deficient cells leads to an accumulation of unrepaired SSBs, which then generate an overwhelming number of DSBs.[3][7] The inability to repair these DSBs through the defective HR pathway results in genomic instability, cell cycle arrest, and ultimately, cancer cell death—a concept known as synthetic lethality.[5][8]
First-generation PARP inhibitors, such as olaparib (B1684210), rucaparib, niraparib, and talazoparib, target both PARP1 and PARP2.[9] A key aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[6][10] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair machinery.[10]
The newer generation of PARP inhibitors aims for higher selectivity towards PARP1. The rationale behind this is that while PARP1 is the primary driver of synthetic lethality in BRCA-mutant cells, the inhibition of PARP2 is associated with hematological toxicities.[11][12] Therefore, selective PARP1 inhibitors could potentially offer an improved therapeutic window with reduced side effects.[12]
Comparative Efficacy and Selectivity
The potency of PARP inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) for PARP enzymes and their ability to induce cytotoxicity in cancer cell lines. A lower IC50 value indicates a more potent inhibitor. The selectivity for PARP1 over PARP2 is a key differentiating factor for the new generation of inhibitors.
| PARP Inhibitor | Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Preclinical Findings in BRCA-Mutant Models |
| Olaparib | PARP1/2 Inhibitor | 5 | 1 | Induces cell death in BRCA-mutant cell lines and shows anti-tumor activity in xenograft models.[6][9] |
| Rucaparib | PARP1/2/3 Inhibitor | 0.8 | 0.5 | Potent inhibitor with demonstrated activity against BRCA1/2 mutant and HRD ovarian cancer cells.[7] |
| Niraparib | PARP1/2 Inhibitor | 3.8 | 2.1 | Highly potent inhibitor that shows efficacy in BRCA-mutant and HRD-positive tumors.[9] |
| Talazoparib | PARP1/2 Inhibitor | ~0.6 | ~1.2 | Potent PARP trapper, showing significant anti-tumor activity in BRCA-mutant breast cancer models.[6] |
| Veliparib | PARP1/2 Inhibitor | 5.2 | 2.9 | Considered a weaker PARP trapper compared to other approved inhibitors.[6][9] |
| Saruparib (AZD5305) | Selective PARP1 Inhibitor | 3 | 1400 | Demonstrates superior and more durable anti-tumor activity compared to olaparib in BRCA1/2-associated patient-derived xenograft (PDX) models with reduced hematological toxicity.[9][12] |
| LAE119 | Selective PARP1 Inhibitor & Trapper | Not specified | >1000-fold selectivity for PARP1 DNA trapping over PARP2 | Shows robust anti-proliferation activity in BRCA2-deficient cells and substantial tumor inhibition in xenograft models. |
Experimental Protocols
Accurate comparison of PARP inhibitors relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments frequently cited in preclinical studies.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate BRCA-mutant and wild-type cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 72-120 hours). Include a vehicle-only control.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the data on a dose-response curve.
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto DNA.
Methodology:
-
Cell Treatment: Treat cells with the PARP inhibitor for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins through centrifugation.
-
Quantification of Chromatin-Bound PARP:
-
Western Blotting: Analyze the chromatin fraction by SDS-PAGE and Western blotting using an antibody specific for PARP1 or PARP2. The intensity of the band corresponds to the amount of trapped PARP.
-
ELISA-based assays: Use a quantitative immunoassay to measure the amount of PARP1 in the chromatin fraction.
-
-
Data Analysis: Compare the amount of chromatin-bound PARP in inhibitor-treated cells to that in vehicle-treated control cells.
Immunofluorescence for DNA Damage Markers (e.g., γH2AX)
This technique visualizes the formation of DNA double-strand breaks within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against a DNA damage marker, such as phosphorylated H2AX (γH2AX), which accumulates at sites of DSBs. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage.
Future Directions and Conclusion
The development of PARP inhibitors represents a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutant tumors. While first-generation PARP1/2 inhibitors have demonstrated substantial clinical benefit, the emergence of highly selective PARP1 inhibitors holds the promise of an improved safety profile and potentially enhanced efficacy. The reduced hematological toxicity associated with PARP1-selective inhibitors may allow for more effective combination therapies with other DNA-damaging agents or immunotherapies, further expanding their therapeutic potential.
Continued preclinical and clinical investigation of these next-generation PARP inhibitors is crucial to fully elucidate their advantages and define their optimal role in the management of BRCA-mutant and other HR-deficient cancers. The comparative data presented in this guide underscore the dynamic nature of PARP inhibitor development and highlight the ongoing efforts to refine this powerful class of anticancer agents for improved patient outcomes.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. PARP1 inhibitor (PJ34) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 9. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PJ34 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the target engagement of PJ34, a potent PARP inhibitor, with its primary targets, PARP-1 and PARP-2. We will explore experimental protocols, compare PJ34 to other well-established PARP inhibitors, and visualize the key signaling pathways involved.
PJ34 is a phenanthrene (B1679779) derivative known for its potent inhibition of poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2.[1] Its mechanism of action primarily involves competing with NAD+ at the enzyme's catalytic site.[2] However, at higher concentrations, PJ34 can induce mitotic catastrophe in cancer cells through a PARP-1 independent mechanism, highlighting a dual mode of action.[3] This guide will focus on methods to confirm the direct interaction of PJ34 with its PARP targets.
Comparative Efficacy of PARP Inhibitors
The potency of PARP inhibitors can vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the efficacy of these drugs. Below is a summary of reported IC50 values for PJ34 and two other clinically relevant PARP inhibitors, Olaparib and Talazoparib.
| Cell Line | Cancer Type | PJ34 IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) |
| Breast Cancer | ||||
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative | 4 | 4.7 | 0.13 |
| HCC1937 (BRCA1 mutant) | Triple-Negative | ~4 | ~96 | 10 |
| MDA-MB-231 | Triple-Negative | - | ≤20 | 0.48 |
| MDA-MB-468 | Triple-Negative | - | <10 | 0.8 |
| MCF-7 | ER-Positive | - | ~11 | 1.1 |
| BT474 | ER+/HER2+ | ~1.5 | - | - |
| Ovarian Cancer | ||||
| PEO1 (BRCA2 mutant) | Serous | - | 0.1405 | 0.00008 |
| PEO4 (BRCA2 reverted) | Serous | - | 0.4935 | 0.00017 |
| UWB1.289 (BRCA1 null) | Serous | - | 0.0091 | 0.00005 |
| UWB1.289+BRCA1 | Serous | - | 0.2446 | 0.00026 |
| Prostate Cancer | ||||
| DU145 | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and assay used. This table is a compilation of data from multiple sources for comparative purposes.[4][5][6]
Key Experimental Protocols for Target Validation
Validating the interaction of PJ34 with PARP-1 and PARP-2 in a cellular context requires robust experimental methods. Here, we detail three key techniques: the Cellular Thermal Shift Assay (CETSA), Co-immunoprecipitation (Co-IP), and Western Blotting for Poly(ADP-ribose) (PAR) detection.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.[7]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HeLa, MCF-7) to 80-90% confluency.
-
Treat cells with PJ34 (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. The optimal temperature for PARP-1 stabilization by PARP inhibitors has been reported to be around 49°C to 52°C.[8][9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP-1 (e.g., rabbit anti-PARP-1).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble PARP-1 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PJ34-treated samples compared to the control indicates target engagement.
-
Workflow for CETSA:
CETSA Experimental Workflow
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between PJ34's target (PARP-1) and the inhibitor itself, or to see how PJ34 treatment affects PARP-1's interaction with other proteins.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with PJ34 (e.g., 10 µM) or vehicle for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[10]
-
Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against PARP-1 (a validated IP-grade antibody is crucial) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with an antibody against a known interactor of PARP-1 or, if a tagged inhibitor is used, an antibody against the tag.
-
Workflow for Co-IP:
Co-immunoprecipitation Workflow
Western Blot for Poly(ADP-ribose) (PAR) Levels
This method indirectly confirms PARP inhibition by measuring the downstream effect of PJ34 on PARP activity, which is the synthesis of poly(ADP-ribose) (PAR) chains.
Experimental Protocol:
-
Cell Treatment and DNA Damage Induction:
-
Pre-treat cells with PJ34 (e.g., 10 µM) or other PARP inhibitors for 1-2 hours.
-
Induce DNA damage to stimulate PARP activity, for example, by treating with 1 mM H₂O₂ for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Immediately lyse the cells in a buffer containing a PARG inhibitor (to prevent PAR degradation).
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for PAR (e.g., anti-PAR, clone 10H). A "smear" of high molecular weight bands indicates PARylation.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
A significant reduction in the PAR smear in PJ34-treated cells compared to the DNA damage-only control confirms PARP inhibition.
-
Workflow for PAR Level Detection:
PAR Detection Workflow
Signaling Pathways Affected by PJ34
PJ34's interaction with PARP-1 has downstream consequences on cellular signaling, particularly in the context of DNA damage response. Furthermore, its PARP-independent effects involve the mitotic machinery.
PARP-1 and the DNA Damage Response:
Upon DNA damage, PARP-1 is recruited to the site of the break and synthesizes PAR chains, which in turn recruit other DNA repair proteins, including those of the Fanconi Anemia/BRCA pathway.[2][11] PJ34 inhibits this process.
PJ34 Inhibition of PARP-1 in DNA Repair
PJ34-Induced Mitotic Catastrophe:
At higher concentrations, PJ34 can induce mitotic catastrophe independently of its PARP-inhibitory function. This is thought to occur through disruption of the mitotic spindle, leading to aberrant chromosome segregation and cell death.[3]
PJ34-Induced Mitotic Catastrophe Pathway
Conclusion
Validating the target engagement of PJ34 in cells is a multi-faceted process that can be robustly addressed using a combination of biophysical and biochemical techniques. CETSA provides direct evidence of binding in a cellular context, while Co-IP can confirm physical interactions. Measuring downstream PAR levels offers a functional readout of PARP inhibition. By comparing the efficacy of PJ34 with other PARP inhibitors and understanding its impact on key signaling pathways, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. [Effect of PARP1 inhibitor PJ34 on multi-drug resistance in human multiple myeloma cell line and its relationship with FA/BRCA pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Target Validation: Chemical Inhibition vs. Genetic Knockout of PARP1
A Comparative Guide for Researchers in Oncology and DNA Repair
In the intricate world of cellular signaling and drug development, validating the function of a protein target is paramount. For Poly(ADP-ribose) polymerase 1 (PARP1), a key player in DNA repair and a hot target in oncology, researchers have two primary tools at their disposal: potent chemical inhibitors and precise genetic knockout models. This guide provides a comprehensive comparison of these two approaches, focusing on the widely used research inhibitor PJ34 and CRISPR/Cas9-mediated PARP1 knockout studies. We delve into the quantitative differences in their biological effects, provide detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways.
At a Glance: PARP1 Inhibition vs. Knockout
| Feature | Parp1-IN-34 (Represented by PJ34) | PARP1 Knockout |
| Mechanism of Action | Competitive inhibition of NAD+ binding to the PARP1 catalytic domain, preventing PAR chain synthesis. May also involve PARP trapping on DNA. | Complete or near-complete abrogation of PARP1 protein expression through genetic deletion. |
| Specificity | Can have off-target effects on other PARP family members (e.g., PARP2) and other proteins, depending on the inhibitor's selectivity profile. | Highly specific to PARP1, but can lead to compensatory upregulation of other proteins (e.g., PARP2). |
| Temporal Control | Acute, reversible, and dose-dependent inhibition of PARP1 activity. | Chronic and irreversible loss of PARP1 function. |
| Phenotypic Outcome | Can induce apoptosis and cell cycle arrest. Effects are often dose-dependent. | Can lead to genomic instability, altered gene expression, and changes in cellular signaling pathways. Phenotypes can be influenced by the genetic background of the cell line or organism. |
| Key Advantage | Mimics therapeutic intervention and allows for dose-response studies. | Provides a "clean" genetic model to study the fundamental roles of PARP1 without the confounding off-target effects of a chemical inhibitor. |
| Key Disadvantage | Potential for off-target effects that can complicate data interpretation. | May trigger compensatory mechanisms that mask the primary function of PARP1. Some knockout models have been found to be incomplete, expressing truncated, partially functional protein.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of PARP1 inhibition with a representative inhibitor (PJ34) and PARP1 knockout.
Table 1: Inhibitor Selectivity Profile
| Inhibitor | PARP1 IC50 | PARP2 IC50 | Selectivity (PARP2/PARP1) | Reference |
| PJ34 | ~20 nM | ~150 µM (for 7-methylguanine, a related compound) | >7500-fold (estimated) | [3][4] |
Note: IC50 values can vary depending on the assay conditions. The selectivity of PJ34 for other PARP family members is less well-characterized in publicly available literature.
Table 2: Effects on Cell Viability and DNA Damage
| Parameter | PARP Inhibition (PJ34) | PARP1 Knockout | Reference |
| Cell Viability (MTT Assay) | Dose-dependent decrease in viability. Cytotoxic effects observed at concentrations > 5 µM in some cell lines.[3][5] | Generally viable, but may exhibit increased sensitivity to DNA damaging agents. | [6] |
| DNA Damage (Comet Assay) | Increased DNA strand breaks, particularly when combined with DNA damaging agents.[7][8] | Increased spontaneous DNA damage and hypersensitivity to genotoxic agents.[6] | |
| Apoptosis (TUNEL/Annexin V) | Induction of apoptosis, often in a dose- and time-dependent manner.[9][10] | Variable effects on spontaneous apoptosis; sensitizes cells to apoptosis induced by DNA damage. | [11] |
| Cell Cycle | Can induce G2/M arrest.[1] | May show alterations in cell cycle progression and increased genomic instability. | [12] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PARP1 inhibition versus knockout, it is crucial to visualize their impact on key cellular processes.
This diagram illustrates how both PARP1 inhibition and knockout disrupt major DNA repair pathways, namely Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ), albeit through different mechanisms.
This workflow outlines the key experiments used to characterize and compare the effects of a PARP1 inhibitor and a PARP1 knockout model.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Generation of PARP1 Knockout Cell Lines using CRISPR/Cas9
Objective: To create a stable cell line that does not express PARP1 protein.
Materials:
-
HEK293T or other suitable human cell line
-
LentiCRISPRv2 plasmid (or similar all-in-one Cas9 and gRNA expression vector)
-
Guide RNA (gRNA) sequences targeting an early exon of the human PARP1 gene
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin (B1679871) (for selection)
-
96-well plates
-
Conditioned media
Protocol:
-
gRNA Design: Design two to three gRNAs targeting the first or second exon of the PARP1 gene using a web-based tool (e.g., CHOPCHOP, Synthego).
-
Cloning: Clone the designed gRNA oligonucleotides into the lentiCRISPRv2 plasmid according to the manufacturer's protocol.
-
Transfection: Transfect the lentiCRISPRv2-PARP1-gRNA plasmids into the target cell line using Lipofectamine 3000.
-
Selection: 48 hours post-transfection, begin selection with an appropriate concentration of puromycin (determined by a kill curve).
-
Single-Cell Cloning: After 7-10 days of selection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates containing conditioned media.
-
Clonal Expansion: Expand the single-cell clones over several weeks.
-
Screening and Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the PARP1 gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of PARP1 protein expression in validated knockout clones by Western blotting.[4][13]
-
Western Blot for PARP1 and Cleaved PARP1
Objective: To detect the expression of full-length PARP1 (116 kDa) and its caspase-cleaved fragment (89 kDa) as a marker of apoptosis.[14]
Materials:
-
Wild-type and PARP1 knockout cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PARP1 (recognizes full-length and cleaved forms)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
PARP Activity Assay (Biotinylated NAD+ based)
Objective: To measure the enzymatic activity of PARP1 in cell extracts.[17]
Materials:
-
Nuclear extracts from treated and control cells
-
Reaction buffer (10 mM MgCl2, 1 mM DTT in 100 mM Tris buffer, pH 8.0)
-
6-Biotin-17-NAD+
-
Avidin-Alexa Fluor 488 conjugate or Streptavidin-HRP
-
Microplate reader
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cell pellets.
-
Reaction Setup: In a 96-well plate, add nuclear extract to the reaction buffer.
-
Initiate Reaction: Add 6-Biotin-17-NAD+ to each well to a final concentration of 5 µM to start the reaction. For inhibitor studies, pre-incubate the extracts with the inhibitor before adding the biotinylated NAD+.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection:
-
Fluorescent Detection: Wash the wells with PBS. Add Avidin-Alexa Fluor 488 conjugate and incubate for 1 hour at room temperature. Read the fluorescence on a microplate reader.[17]
-
Colorimetric/Chemiluminescent Detection: If using a kit, follow the manufacturer's instructions for adding Streptavidin-HRP and the appropriate substrate.[18][19]
-
Comet Assay (Alkaline)
Objective: To detect DNA single-strand breaks in individual cells.[20][21]
Materials:
-
Comet slides (or regular slides coated with normal melting point agarose)
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
SYBR Green or other DNA intercalating dye
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and intensity using specialized software.[7][16]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
The choice between using a PARP1 inhibitor like PJ34 and a PARP1 knockout model depends on the specific research question. Chemical inhibitors offer a powerful tool to model therapeutic interventions and perform dose-response studies, but researchers must be vigilant about potential off-target effects. Genetic knockout provides the most specific means to dissect the fundamental biological roles of PARP1, though the potential for cellular compensation and the completeness of the knockout must be carefully considered. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively leverage both approaches to unravel the multifaceted functions of PARP1 and accelerate the development of novel cancer therapies.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Knockout of Poly(ADP-Ribose) Polymerase 1 in a Human Cell Line: An Influence on Base Excision Repair Reactions in Cellular Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of poly (ADP-ribose) polymerase inhibitor olaparib against head and neck cancer cells: Predictions of drug sensitivity based on PAR–p53–NF-κB interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 20. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dspace.mit.edu [dspace.mit.edu]
Head-to-head comparison of PJ34 and Talazoparib
A Head-to-Head Comparison of the PARP Inhibitors PJ34 and Talazoparib (B560058): A Guide for Researchers
This guide provides a comprehensive head-to-head comparison of two prominent poly(ADP-ribose) polymerase (PARP) inhibitors, PJ34 and Talazoparib. Tailored for researchers, scientists, and drug development professionals, this document objectively evaluates their performance based on available preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. Their inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors.
Talazoparib , sold under the brand name Talzenna, is a potent, orally available PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[1][2] It is also approved in combination with enzalutamide (B1683756) for metastatic castration-resistant prostate cancer.[3]
PJ34 is a phenanthrene-derived PARP inhibitor that has been extensively studied in preclinical settings.[4] While not clinically approved, it is recognized for its potent inhibition of PARP-1 and PARP-2 and has demonstrated anti-cancer properties through various mechanisms beyond PARP inhibition alone, including anti-angiogenic and anti-metastatic effects.[4][5]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of PJ34 and Talazoparib, which underpin their different biological activities.
| Property | PJ34 | Talazoparib |
| Chemical Structure | N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |
| Molecular Formula | C₁₇H₁₇N₃O₂ | C₁₉H₁₄F₂N₆O |
| Molecular Weight | 295.34 g/mol | 380.36 g/mol |
| Known Targets | PARP-1, PARP-2, Tankyrase-1, Tankyrase-2, MMP-2 | PARP-1, PARP-2 |
Mechanism of Action
Both PJ34 and Talazoparib are potent inhibitors of PARP-1 and PARP-2. However, their mechanisms of inducing cell death exhibit notable differences.
Talazoparib is recognized for its dual mechanism of action: catalytic inhibition of PARP and "PARP trapping".[6] PARP trapping is a highly cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage.[6] This persistent complex obstructs DNA replication and repair, leading to the formation of cytotoxic double-strand breaks.[7] Talazoparib is considered one of the most potent PARP trapping inhibitors, being approximately 100-fold more efficient at trapping PARP than olaparib (B1684210).[1][6]
PJ34 also inhibits the catalytic activity of PARP-1 and PARP-2.[5] However, at higher concentrations, it can induce a PARP-1 independent form of cell death through mitotic catastrophe.[8] This is characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell death.[8] Additionally, PJ34 has been shown to inhibit angiogenesis and metastasis by targeting matrix metalloproteinase-2 (MMP-2).[4]
Preclinical Efficacy
Direct comparative preclinical studies between PJ34 and Talazoparib are limited. The following tables summarize key in vitro and in vivo findings from separate studies.
In Vitro Cytotoxicity
| Inhibitor | Cell Line(s) | IC₅₀ / Effect | Reference(s) |
| PJ34 | Human leukemia, ovarian, breast, melanoma, etc. | Eradication at 10-30 µM | [5] |
| PC12 (neuroblastoma) | Attenuates cell death at 10⁻⁷ to 10⁻⁵ M | [9] | |
| Talazoparib | BRCA1/2-mutated cancer cells | Potent cytotoxicity, more so than other PARPis | [6] |
| DU145 (prostate cancer) | Decreased cell growth at ≤ tCavg concentrations | [10] |
In Vivo Efficacy
| Inhibitor | Animal Model | Dosage | Effect | Reference(s) |
| PJ34 | Nude mice with glioblastoma xenografts | 10 mg/kg IP, 3 times/week | Attenuated tumor growth | [5] |
| Ovarian cancer xenografts | 30 mg/kg IP, daily for 14 days | Decreased tumor size | [5] | |
| Talazoparib | SUM149PT (BRCA1-mutant breast cancer) xenografts | MTD (Maximum Tolerated Dose) | Comparable tumor growth inhibition to other PARPis at MTD | [2] |
Clinical Data (Talazoparib)
As PJ34 has not undergone clinical trials for cancer treatment, this section focuses on the established clinical data for Talazoparib.
EMBRACA Trial
The efficacy of Talazoparib was primarily established in the Phase 3 EMBRACA trial.[2]
| Parameter | Talazoparib (n=287) | Chemotherapy (n=144) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |
| Progression-Free Survival (PFS) | 8.6 months | 5.6 months | HR: 0.54 | <0.0001 |
| Objective Response Rate (ORR) | 62.6% | 27.2% | OR: 4.99 | <0.0001 |
| Overall Survival (OS) - Final | 19.3 months | 19.5 months | HR: 0.848 | 0.17 |
TALAPRO-2 Trial
This Phase 3 trial evaluated Talazoparib in combination with enzalutamide for first-line treatment of mCRPC.[5]
| Parameter | Talazoparib + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (HR) | p-value |
| Radiographic Progression-Free Survival (rPFS) - HRR-mutated | Not Reached | 13.8 months | HR: 0.45 | <0.0001 |
Toxicity and Safety Profile
The safety profiles of PJ34 and Talazoparib differ significantly, primarily due to the extensive clinical data available for Talazoparib.
PJ34: Preclinical studies suggest that PJ34 selectively eradicates cancer cells without impairing normal healthy somatic cells.[5] Animal studies have not reported significant toxicity at therapeutic doses.[5]
Talazoparib: The most common adverse reactions are hematologic.[1][3]
| Adverse Reaction (Any Grade) | Talazoparib (EMBRACA Trial) |
| Anemia | 53% |
| Fatigue | 50% |
| Nausea | 49% |
| Neutropenia | 35% |
| Headache | 33% |
| Thrombocytopenia | 27% |
Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) has been reported in patients treated with Talazoparib.[11]
Resistance Mechanisms
Resistance to PARP inhibitors is a significant clinical challenge.
Talazoparib: Mechanisms of resistance include:
-
Restoration of homologous recombination (HR) function through secondary mutations in BRCA1/2.[6]
-
Drug efflux pumps.[6]
-
Downregulation or mutation of PARP1.[6]
-
Loss of modulators of PARP trapping such as PARG or Schlafen 11.[6]
PJ34: Resistance can also develop through the restoration of HR function.[12] Additionally, its PARP-independent mechanisms of action may be subject to different resistance pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., PJ34 or Talazoparib) in the complete medium. Replace the medium in the wells with the drug solutions and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse model.
-
Cell Culture: Culture a human cancer cell line with known sensitivity to PARP inhibitors (e.g., a BRCA-mutant line).
-
Tumor Implantation: Implant the tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (e.g., PJ34 or Talazoparib) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size limit, study duration).
-
Data Analysis: Analyze the differences in tumor growth between the treatment and control groups.
Conclusion
PJ34 and Talazoparib are both potent inhibitors of PARP-1 and PARP-2 with distinct characteristics that may dictate their therapeutic applicability. Talazoparib's high PARP trapping efficiency is a key driver of its clinical efficacy in HR-deficient tumors. In contrast, PJ34's dual mechanism of PARP inhibition and induction of mitotic catastrophe, along with its anti-angiogenic and anti-metastatic properties, suggests potential for a broader range of anti-cancer applications, though this remains to be validated in clinical settings. The choice of inhibitor for future research and development will depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. pfizer.com [pfizer.com]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of PARP1-IN-34 and Rucaparib
For Immediate Release
Boulder, CO – December 3, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA damage repair deficiencies. This guide presents a detailed comparative analysis of the in vivo efficacy of two notable PARP inhibitors: Parp1-IN-34, also known as PJ34, a widely used research compound, and Rucaparib, an FDA-approved therapeutic. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their performance in preclinical xenograft models, detailed experimental protocols, and visual representations of their mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound (PJ34) and Rucaparib in various cancer xenograft models. The data highlights the tumor growth inhibition (TGI) and other key efficacy endpoints observed in these preclinical studies.
Table 1: In Vivo Efficacy of this compound (PJ34)
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Efficacy Results |
| Pancreatic Cancer | Nude Mice | PANC-1 | 60 mg/kg, Intraperitoneal (IP) | Daily for 14 days | 80-90% reduction in human cancer cells in tumors.[1] |
| Glioblastoma | Nude Mice | N/A (Intracranial) | 10 mg/kg, IP | 3 times a week for 3 weeks | Attenuated tumor growth.[1] |
| Ovarian Cancer | Nude Mice | N/A | 30 mg/kg, IP | Daily for 14 days | Efficiently decreased tumor size.[1] |
| Breast Cancer | Immunocompromised Mice | MCF-7, MDA-MB-231 | N/A (Subcutaneous osmotic pump) | 14 days | Suppressed tumor growth.[1] |
| Liver Cancer | Nude Mice | HepG2 | N/A | N/A | Inhibited tumor growth.[1] |
Table 2: In Vivo Efficacy of Rucaparib
| Cancer Type | Animal Model | Cell Line/PDX Model | Dosage and Administration | Treatment Duration | Key Efficacy Results |
| Breast Cancer (BRCA1 mutant) | Mouse | MDA-MB-436 | 150 mg/kg, Oral | Twice daily | Dose-dependent and statistically significant tumor growth inhibition.[2] |
| Breast Cancer (BRCA2 mutant) | Mouse | HBCx-17 (PDX) | 50 or 150 mg/kg, Oral | Once or twice daily for 28 days | Statistically significant decreased tumor volume. |
| Pancreatic Cancer (BRCA2 mutant) | Mouse | Capan-1 | N/A | N/A | Significant tumor growth delay.[3] |
| Ovarian Cancer | N/A | N/A | N/A | N/A | Decreased tumor growth in models with BRCA deficiencies.[4] |
| Various Solid Tumors (with non-BRCA HRR alterations) | Immunocompromised Mice | PDX models | 50 or 150 mg/kg, Oral | Twice daily or daily | Efficacy similar to that in BRCA1/2 altered models.[5] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Rucaparib are potent inhibitors of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through a mechanism known as synthetic lethality.
Detailed Experimental Protocols
In Vivo Xenograft Efficacy Study: General Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a PARP inhibitor in a subcutaneous xenograft model.
This compound (PJ34) Administration Protocol
This protocol is a composite based on several preclinical studies.
-
Animal Model: Nude mice (athymic NCr-nu/nu) are commonly used.
-
Tumor Cell Inoculation: Human cancer cells (e.g., 5 x 10^6 PANC-1 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.[6][7]
-
Drug Preparation: PJ34 hydrochloride is dissolved in sterile isotonic saline. Fresh solutions should be prepared daily.[7]
-
Dosing and Administration:
-
Treatment Schedule:
-
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. At the endpoint, tumors are excised for further analysis.
Rucaparib Administration Protocol
This protocol is based on findings from various preclinical evaluations.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used for xenograft studies.
-
Tumor Cell/PDX Inoculation:
-
Tumor Growth Monitoring: Similar to the PJ34 protocol, tumors are allowed to reach a specified volume before treatment initiation.
-
Drug Preparation: Rucaparib is formulated for oral administration.
-
Dosing and Administration: Rucaparib is typically administered orally (per os, p.o.) via gavage. Doses ranging from 50 mg/kg to 150 mg/kg, administered once or twice daily, have been reported to be effective.[5]
-
Treatment Schedule: Continuous daily or twice-daily dosing for a specified period, such as 28 days, has been used in preclinical models.
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint, measured by regular caliper measurements of tumor volume. Body weight is also monitored to assess toxicity.
Conclusion
Both this compound (PJ34) and Rucaparib demonstrate significant in vivo anti-tumor efficacy, particularly in cancer models with underlying DNA repair deficiencies. While Rucaparib has the established clinical advantage of being an FDA-approved drug, PJ34 serves as a valuable tool in preclinical research for exploring the therapeutic potential of PARP inhibition across a wide range of cancer types. The choice between these compounds for research purposes will depend on the specific experimental goals, the cancer model being used, and the desired route of administration. This guide provides a foundational framework for designing and interpreting in vivo studies aimed at further elucidating the role of PARP inhibitors in cancer therapy.
References
- 1. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Specificity of PJ34 for PARP1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides an objective comparison of the PARP inhibitor PJ34 with other alternatives, supported by experimental data, to elucidate its specificity for its primary target, PARP1.
PJ34 is a widely used phenanthridinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are crucial for cellular processes, most notably DNA damage repair.[3][4] By inhibiting PARP activity, compounds like PJ34 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. However, the utility of PJ34 as a specific chemical probe for PARP1 is nuanced by its activity against other enzymes, particularly at higher concentrations.[2][5][6] This guide delves into the quantitative data defining PJ34's potency and selectivity, details the experimental protocols for its validation, and provides a comparative landscape of commonly used PARP inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for PJ34 and other well-established PARP inhibitors against PARP1 and PARP2, as well as the off-target activity of PJ34. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative in vitro IC50 Values of PARP Inhibitors for PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| PJ34 | ~20[2][7] - 110[8] | ~20[2] - 86[8] |
| Olaparib | 1 - 19[7] | 1 - 251[7] |
| Rucaparib | 0.8 - 3.2[7] | 28.2[7] |
| Niraparib | 2 - 35[7] | 2 - 15.3[7] |
| Talazoparib | 0.57[9][10][11][12] | Potent inhibitor[10] |
| Veliparib | 5.2 (Ki)[1][13][14] | 2.9 (Ki)[1][13][14] |
Table 2: Off-Target Inhibition Profile of PJ34
| Off-Target | IC50 (µM) |
| Tankyrase-1 | 1[2][5][15][16] |
| Tankyrase-2 | 1[2][16] |
| Pim-1 Kinase | 3.7[2][5][6][16][17] |
| Pim-2 Kinase | 16[5][6][16][17] |
| Matrix Metalloproteinase-2 (MMP-2) | ~56[2] |
Mandatory Visualization
Signaling Pathway
Caption: PARP1's role in DNA repair and its inhibition by PJ34.
Experimental Workflow
Caption: A generalized workflow for determining inhibitor specificity.
Logical Comparison
Caption: Key distinguishing features of PJ34 versus clinical PARP inhibitors.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific research. The following are detailed methodologies for key experiments used to validate the specificity of PARP inhibitors like PJ34.
PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins, a substrate for PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
PJ34 and other test inhibitors
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare serial dilutions of PJ34 and other inhibitors in the assay buffer.
-
Add 25 µL of the inhibitor dilutions to the histone-coated wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of a solution containing the PARP1 enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Wash the plate three times with wash buffer to remove unincorporated reagents.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Kinase Selectivity Assay (In Vitro Radiometric Assay)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a compound against a purified kinase, such as Pim-1.
Materials:
-
Purified recombinant kinase (e.g., Pim-1)
-
Specific peptide substrate for the kinase
-
PJ34 and other test inhibitors
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PJ34 in the kinase reaction buffer.
-
In a 96-well plate, combine the kinase, the specific peptide substrate, and the inhibitor dilutions. Include a vehicle control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
PJ34 is a potent inhibitor of PARP1 and PARP2, with IC50 values in the nanomolar range.[2][7][8] However, its utility as a highly specific PARP1 probe is qualified by its known off-target activities against other enzymes, including Tankyrases and Pim kinases, albeit at micromolar concentrations.[2][5][6][15][16][17] For experiments where high concentrations of PJ34 are used, researchers should be cognizant of these potential off-target effects and consider control experiments to delineate PARP1-dependent versus independent mechanisms. When a highly selective PARP1 inhibitor is required, clinically approved drugs such as Olaparib, Rucaparib, Niraparib, and Talazoparib may be more suitable alternatives due to their generally improved selectivity profiles.[1][7][9][11][12][13][14][18][19][20][21][22][23][24][25][26][27][28][29][30][31] The experimental protocols provided herein offer a framework for the independent validation of these inhibitors in specific research contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of pim kinases as novel targets for PJ34 with confounding effects in PARP biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure of human tankyrase 1 in complex with small-molecule inhibitors PJ34 and XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 21. mdpi.com [mdpi.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. Drug: Rucaparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 30. Drug: Rucaparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 31. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PJ34 and Niraparib in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two Poly (ADP-ribose) polymerase (PARP) inhibitors, PJ34 and Niraparib, in the context of ovarian cancer. While Niraparib is an FDA-approved therapeutic for ovarian cancer, PJ34 remains a valuable tool in preclinical research. This document synthesizes experimental data on their efficacy, details relevant experimental protocols, and visualizes their mechanisms of action to inform further research and drug development.
At a Glance: Key Performance Indicators
| Parameter | PJ34 | Niraparib |
| Primary Mechanism | PARP1/2 Inhibition | PARP1/2 Inhibition |
| Secondary Mechanism | Mitotic Catastrophe (at higher concentrations) | Inhibition of SRC/STAT3 pathway |
| Cell Cycle Arrest | G0/G1 or G2/M phase | G2/M phase |
| Apoptosis Induction | Yes | Yes |
| PARP Trapping | Less potent than Niraparib | More potent than Olaparib and Rucaparib |
Quantitative Analysis: Cytotoxicity
Direct head-to-head comparisons of PJ34 and Niraparib in the same ovarian cancer cell lines under identical experimental conditions are limited in the published literature. The following tables summarize available half-maximal inhibitory concentration (IC50) data from various studies.
Table 1: IC50 Values of PJ34 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| C13* | Cisplatin-Resistant Ovarian Cancer | Effective at inducing apoptosis, specific IC50 not provided[1] |
| HeLa | Cervical Cancer | 0.02 |
| MEF | Mouse Embryonic Fibroblast | 13.2 |
Table 2: IC50 Values of Niraparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) |
| OVCAR8 | BRCA-proficient | ~20[2] |
| PEO1 | BRCA2-mutant | ~28[2] |
| UWB1.289 | BRCA1-mutant | 21.34 |
| UWB1.289+BRCA1 | BRCA1-wildtype | 58.98 |
Niraparib demonstrates potent cytotoxicity in both BRCA-proficient and BRCA-deficient ovarian cancer cell lines, with generally greater potency observed in BRCA-mutant lines, consistent with the principle of synthetic lethality.
Mechanisms of Action and Signaling Pathways
Both PJ34 and Niraparib exert their primary anti-tumor effects by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.
However, research suggests these inhibitors also possess unique secondary mechanisms of action.
PJ34: Beyond PARP Inhibition to Mitotic Catastrophe
At higher concentrations, PJ34 has been shown to induce mitotic catastrophe, a form of cell death characterized by aberrant mitosis, independent of its PARP1 inhibitory activity[3]. This suggests a broader potential therapeutic window for PJ34, possibly including tumors without HR deficiencies.
Niraparib: Targeting the SRC/STAT3 Pathway
In addition to its potent PARP inhibition and trapping capabilities, Niraparib has been found to exert off-target effects by inhibiting the SRC/STAT3 signaling pathway[4]. The STAT3 pathway is often constitutively active in ovarian cancer and promotes cell proliferation and survival. By inhibiting this pathway, Niraparib can induce apoptosis in a manner that is independent of the cell's HR status, potentially broadening its efficacy.
Experimental Workflow
A generalized workflow for the comparative analysis of PJ34 and Niraparib in ovarian cancer cell lines is depicted below. This workflow integrates assays to assess cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Ovarian cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PJ34 and Niraparib stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of PJ34 and Niraparib in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain the DNA of fixed cells. The fluorescence intensity of the stained cells is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated ovarian cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion
Both PJ34 and Niraparib demonstrate significant anti-cancer activity in ovarian cancer models, primarily through the induction of synthetic lethality via PARP inhibition. Niraparib, an approved therapeutic, shows broad efficacy in both BRCA-mutant and wild-type ovarian cancers, which may be partially attributable to its off-target effects on the pro-survival SRC/STAT3 pathway. PJ34, while still in the preclinical stage, presents an interesting profile with a dual mechanism of action that includes the induction of mitotic catastrophe, suggesting its potential utility in a wider range of tumor types, including those resistant to standard PARP inhibitors. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential in various subtypes of ovarian cancer. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. Effects of PJ34 on growth activity and cisplatin resistance of ovarian cancer C13* cells [yxbwk.njournal.sdu.edu.cn]
- 2. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Parp1-IN-34: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Parp1-IN-34 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols for hazardous chemical compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous, is recommended based on guidelines for similar PARP1 inhibitors.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear suitable PPE when handling this compound, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
A laboratory coat
Engineering Controls: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation. An accessible safety shower and eyewash station are mandatory in the handling area.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound and its associated waste is to manage it as hazardous chemical waste. This involves proper segregation, clear labeling, and collection by a certified hazardous waste management service.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[2]
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as hazardous waste.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Do not mix different solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Empty Containers:
-
Empty vials that previously contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[2]
-
2. Waste Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Handle with Caution")
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab supervisor
3. Temporary Storage:
-
Store sealed hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste to prevent the release of vapors.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including a respirator if necessary.[2]
-
Contain and Clean:
-
For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust. Gently scoop the material into a labeled hazardous waste container.[2]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Peroxide-Forming Chemical Disposal (Opened) | Within 3-12 months, depending on the class |
| Peroxide-Forming Chemical Disposal (Unopened) | By the expiration date |
Note: These are general guidelines. Always refer to your institution's specific waste management policies.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should consult relevant scientific literature and their institution's safety protocols before using this compound.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
